Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C16H24N2O4·HCl It is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
112922-90-4 |
---|---|
Molecular Formula |
C16H25ClN2O4 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-9-21-15-5-3-4-14(13-15)17-16(19)22-12-8-18-6-10-20-11-7-18;/h3-5,13H,2,6-12H2,1H3,(H,17,19);1H |
InChI Key |
ACKWELSEMDLPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.